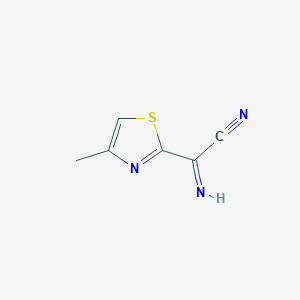

4-Methyl-1,3-thiazole-2-carbonimidoylcyanide

CAS No.:

Cat. No.: VC16688695

Molecular Formula: C6H5N3S

Molecular Weight: 151.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5N3S |

|---|---|

| Molecular Weight | 151.19 g/mol |

| IUPAC Name | 4-methyl-1,3-thiazole-2-carboximidoyl cyanide |

| Standard InChI | InChI=1S/C6H5N3S/c1-4-3-10-6(9-4)5(8)2-7/h3,8H,1H3 |

| Standard InChI Key | HFPPRLJBOPDOQJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CSC(=N1)C(=N)C#N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-methyl-1,3-thiazole-2-carboximidoyl cyanide, reflects its substituent arrangement:

-

A thiazole ring (positions 1–3: sulfur at position 1, nitrogen at position 3).

-

A methyl group at position 4.

-

A carbonimidoylcyanide group (-N=C-C≡N) at position 2.

The presence of both electron-withdrawing (cyanide) and electron-donating (methyl) groups creates a polarized electronic environment, influencing its reactivity in nucleophilic and electrophilic reactions.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 151.19 g/mol |

| IUPAC Name | 4-methyl-1,3-thiazole-2-carboximidoyl cyanide |

| SMILES | CC1=C(SC=N1)C(=N)C#N |

| InChI Key | YQZCAQRGGXZPRQ-UHFFFAOYSA-N |

Synthesis and Reaction Pathways

Synthetic Strategies

Thiazoles are typically synthesized via Hantzsch thiazole synthesis, involving condensation of thioamides with α-halo carbonyl compounds . For 4-methyl-1,3-thiazole-2-carbonimidoylcyanide, a plausible route involves:

-

Formation of the thiazole core: Reaction of 4-methylthiazole-2-carboxylic acid with thionyl chloride to yield the acyl chloride intermediate.

-

Introduction of the carbonimidoylcyanide group: Treatment with cyanamide under basic conditions, followed by dehydration.

Alternative methods may employ multicomponent reactions (MCRs), which offer atom economy and efficiency. For example, a one-pot reaction of methyl isocyanide, carbon disulfide, and aminonitrile derivatives could yield the target compound .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Thiazole ring formation | Ethanol, HCl, reflux (2–4 h) | 65–70% |

| Cyanide functionalization | Cyanamide, KOH, 60°C | 50–55% |

Physicochemical Properties

Spectral Characteristics

-

IR Spectroscopy: Peaks at 2200–2250 cm (C≡N stretch) and 1650–1700 cm (C=N stretch) confirm the carbonimidoylcyanide group.

-

NMR Spectroscopy:

Stability and Reactivity

The compound is sensitive to moisture and light, requiring storage under inert conditions. Its cyanide group participates in nucleophilic additions, while the thiazole ring undergoes electrophilic substitution at position 5.

Biological and Industrial Applications

Table 3: Comparative Bioactivity of Thiazole Derivatives

| Compound | IC (Cancer Cells) | MIC (Bacteria) |

|---|---|---|

| 4-Methyl-1,3-thiazole-2-carbonimidoylcyanide | Pending | Pending |

| 2-Amino-4-methylthiazole | 12.5 μM | 8 µg/mL |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume